2-(Trimethylsilyl)ethyl chloroformate

Vue d'ensemble

Description

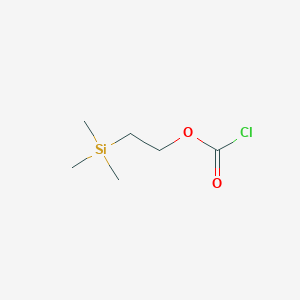

“2-(Trimethylsilyl)ethyl chloroformate” is a chemical compound with the CAS Number: 20160-60-5 . It has a molecular weight of 180.71 and is typically stored at temperatures around -10°C . It is a liquid in its physical form .

Synthesis Analysis

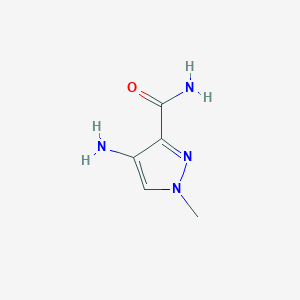

The synthesis of “2-(Trimethylsilyl)ethyl chloroformate” involves the use of 2-trimethylsilylethanol . The synthesis process can be carried out in a single synthetic operation from commercially available cyclohexanone, 2-(trimethylsilyl)ethyl chloroformate, and methyl iodide (MeI) in good overall yield .Molecular Structure Analysis

The chemical formula of “2-(Trimethylsilyl)ethyl chloroformate” is C6H13ClO2Si . The structure can be represented by the SMILES notation: CSi©CCOC(=O)Cl .Chemical Reactions Analysis

“2-(Trimethylsilyl)ethyl chloroformate” is used as a reagent in the formation of 2-trimethylsilylethyl esters . It is an effective reagent for this purpose without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .Physical And Chemical Properties Analysis

“2-(Trimethylsilyl)ethyl chloroformate” is a liquid at room temperature . It has a molecular weight of 180.71 and is typically stored at temperatures around -10°C .Applications De Recherche Scientifique

Cleavage and Synthesis

- Organosilicon Compounds : 2-(Trimethylsilyl)ethyl chloroformate has been utilized in the cleavage of the silicon-carbon bond of 2-silylsubstituted pyridines. This cleavage facilitates the production of heterocyclic ketones, keto-acids, esters, and alcohols, providing a novel pathway in organosilicon chemistry (Pinkerton & Thames, 1970).

Reactions with Nucleophiles

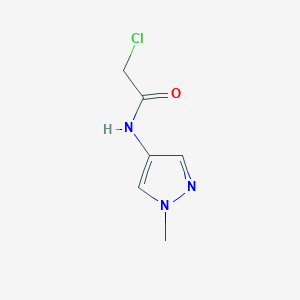

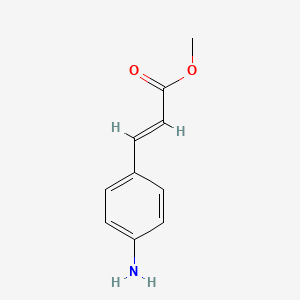

- Synthetic Route to Ethyl 3-Substituted-Trans-2,3-Difluoro-2-Acrylates : The compound reacts with various trans-1-trimethylsilyl-1,2-difluoroalkenes, leading to the production of ethyl 3-substituted-trans-2,3-difluoro-2-acrylates. These acrylates further react with nucleophiles like hydrazine hydrate, amidines, and thiourea to yield 4-fluoropyrazole, 5-fluoropyrimidine, and 5-fluoro-2-uracil derivatives (Zhang & Lu, 2000).

Synthesis of Esters and Thioesters

- Conversion into Thioesters : 2-(Trimethylsilyl)ethyl sulfides, when treated with carboxylic acid chloride and AgBF4, yield thioesters. These thioesters are vital in organic synthesis, as they allow the sulfides to be used as sulfhydryl protective groups, demonstrating the compound’s versatility in synthetic chemistry (Grundberg, Andergran, & Nilsson, 1999).

Carboxyl Protecting Group

- Application in Synthesis of (−)-(S)-Curvularin : Used as a carboxyl protecting group in the synthesis of curvularin, a mold metabolite. The protecting group can be selectively removed with fluoride ions, demonstrating its efficacy in complex organic synthesis (Gerlach, 1977).

Application in Peptide Synthesis

- Suppression of Diketopiperazine Formation : Utilized in peptide synthesis for C-terminal protection. Its use significantly reduced the formation of diketopiperazine, an undesirable byproduct in peptide synthesis. Both the unsubstituted and methyl-substituted silyl esters of the compound could be deprotected under mild conditions (Borsuk et al., 2004).

Nucleoside Chemistry

- Selective Preparation of Thiocyanates : In nucleoside chemistry, the compound has been utilized for the selective preparation of thiocyanates. This showcases its importance in the synthesis of bioactive molecules and mechanism-based inhibitors (Chambert, Thomasson, & Décout, 2002).

These diverse applications highlight the importance of 2-(Trimethylsilyl)ethyl chloroformate in various branches of scientific research

Scientific Research Applications of 2-(Trimethylsilyl)ethyl Chloroformate

Organosilicon Chemistry

- Cleavage of Silicon-Carbon Bonds : The compound facilitates the cleavage of the silicon-carbon bond of 2-silylsubstituted pyridines, leading to the formation of heterocyclic ketones, keto-acids, esters, and alcohols. This process offers a novel pathway in organosilicon chemistry (Pinkerton & Thames, 1970).

Synthetic Chemistry

- Synthesis of Ethyl 3-Substituted-Trans-2,3-Difluoro-2-Acrylates : It reacts with trans-1-trimethylsilyl-1,2-difluoroalkenes to produce ethyl 3-substituted-trans-2,3-difluoro-2-acrylates. These products further react with various nucleophiles to yield compounds like 4-fluoropyrazole and 5-fluoropyrimidine (Zhang & Lu, 2000).

Sulfide Chemistry

- Conversion into Thioesters : The compound is effective in converting 2-(trimethylsilyl)ethyl sulfides into thioesters. This transformation is significant for using such sulfides as sulfhydryl protective groups in organic synthesis (Grundberg, Andergran, & Nilsson, 1999).

Carboxyl Protecting Group

- Synthesis of Curvularin : It serves as a carboxyl protecting group in the synthesis of curvularin, a mold metabolite. The selective removal of this group is facilitated using fluoride ions (Gerlach, 1977).

Peptide Synthesis

- C-terminal Protection : Its application in peptide synthesis for C-terminal protection has been explored, particularly in suppressing diketopiperazine formation, a common issue in peptide synthesis (Borsuk et al., 2004).

Nucleoside Chemistry

- Selective Preparation of Thiocyanates : Demonstrating its versatility, it has been used in the selective preparation of thiocyanates, which are essential in the synthesis of bioactive molecules and nucleosidic thiocyanates (Chambert, Thomasson, & Décout, 2002).

Mécanisme D'action

Target of Action

2-(Trimethylsilyl)ethyl chloroformate is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the hydroxyl groups present in these compounds . By reacting with these groups, it facilitates the formation of 2-trimethylsilylethyl esters .

Mode of Action

The mode of action of 2-(Trimethylsilyl)ethyl chloroformate involves the formation of a β-silyl carbocation intermediate . This intermediate is crucial for the transformation of the target compound.

Biochemical Pathways

The biochemical pathways affected by 2-(Trimethylsilyl)ethyl chloroformate are those involved in the synthesis of organic compounds. For instance, it has been used in the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction . It can also be used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .

Result of Action

The result of the action of 2-(Trimethylsilyl)ethyl chloroformate is the formation of new organic compounds. For example, it can lead to the formation of 2-trimethylsilylethyl esters , or the synthesis of amino acid SEM esters . These compounds can serve as building blocks for new molecular architectures .

Action Environment

The action of 2-(Trimethylsilyl)ethyl chloroformate can be influenced by environmental factors such as temperature and pH. For instance, it is known that chloroformates are reactive compounds that possess both acid chloride and alkyl substituents . Their stability can be influenced by the nature of the alkyl substituent . Furthermore, chloroformates are soluble in organic solvents and hydrolyze in water , which means that the solvent used can significantly impact the reaction.

Safety and Hazards

This compound is considered hazardous. It is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

Orientations Futures

As a reagent, “2-(Trimethylsilyl)ethyl chloroformate” has potential applications in the formation of 2-trimethylsilylethyl esters . Its use in palladium-catalyzed asymmetric allylic alkylation is being explored, yielding a variety of α-quaternary six- and seven-membered ketones and lactams . This suggests that it could have significant utility in complex fragment coupling .

Propriétés

IUPAC Name |

2-trimethylsilylethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEQQLFQAPLTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448018 | |

| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilyl)ethyl chloroformate | |

CAS RN |

20160-60-5 | |

| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trimethylsilyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)

![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)